molecular formula C10H12FN B13047719 1-(3-Fluoro-5-methylphenyl)prop-2-EN-1-amine

1-(3-Fluoro-5-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13047719
M. Wt: 165.21 g/mol
InChI Key: KXYINZYVDFCDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a prop-2-en-1-amine moiety. It is primarily used in research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-5-methylbenzaldehyde with allylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .

Chemical Reactions Analysis

1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3

InChI Key

KXYINZYVDFCDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.